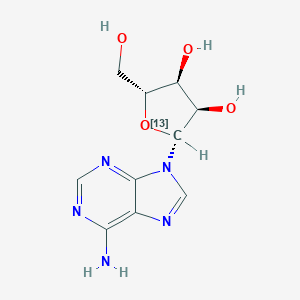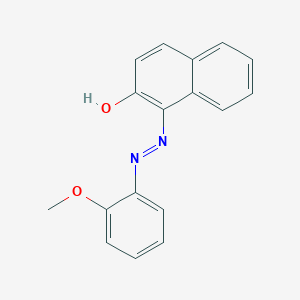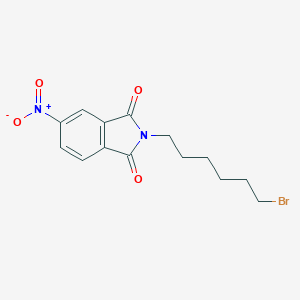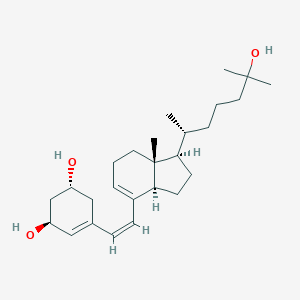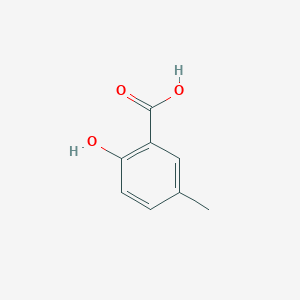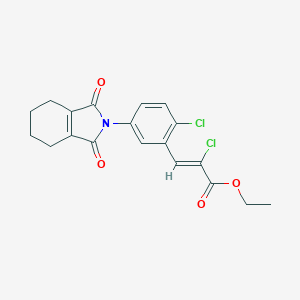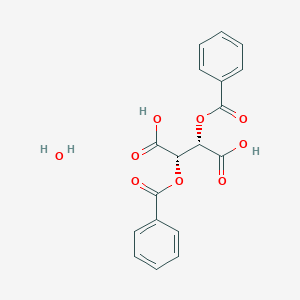
Trietoxicisilanociclopentilo
Descripción general
Descripción
Cyclopentyltriethoxysilane is a chemical compound with the molecular formula C11H24O3Si . It is used in various laboratory and synthesis applications .
Molecular Structure Analysis
Cyclopentyltriethoxysilane has a molecular weight of 232.39 g/mol . It contains a total of 39 bonds, including 15 non-H bonds, 7 rotatable bonds, and 1 five-membered ring .Physical And Chemical Properties Analysis
Cyclopentyltriethoxysilane has a boiling point of 218-219 °C and a density of 0.921 g/mL at 25 °C . Its refractive index is 1.4240 .Aplicaciones Científicas De Investigación
Recubrimientos
El trietoxicisilanociclopentilo se utiliza en el desarrollo de recubrimientos debido a su capacidad para formar estructuras reticuladas tras la hidrólisis y la condensación. Estos recubrimientos son valiosos por su durabilidad y mejora del rendimiento. Se pueden aplicar a una variedad de superficies para impartir repulsión al agua, resistencia a la corrosión y mejor adherencia .
Adhesivos
En el ámbito de los adhesivos, el this compound contribuye a las formulaciones que requieren alta elasticidad y resistencia al desgarro . Es particularmente significativo en industrias donde las uniones encoladas o las membranas impermeabilizantes están sujetas a altas cargas dinámicas, como en aplicaciones automotrices o de construcción .
Modificación de la superficie
El compuesto es fundamental en las técnicas de modificación de la superficie, donde se utiliza para alterar las propiedades superficiales de los materiales con el fin de lograr características deseadas como la hidrofobicidad o la hidrofilia . Esto es crucial para crear superficies especializadas para diversas aplicaciones industriales y de investigación.
Ciencia de los materiales
En la ciencia de los materiales, el this compound es un actor clave en la síntesis de materiales compuestos y nanomateriales. Su reactividad permite la creación de materiales con propiedades a medida, que pueden utilizarse en aplicaciones avanzadas como la aeroespacial, la electrónica y los dispositivos biomédicos .
Farmacéuticos
La investigación farmacéutica aprovecha el this compound en la solidificación de fármacos líquidos y como adsorbente en los sistemas de administración de fármacos . Su capacidad para crear estructuras porosas lo hace adecuado para formulaciones de liberación controlada.
Electrónica
En electrónica, este silano se utiliza en la síntesis de polímeros semiconductores y dispositivos electrónicos orgánicos. Contribuye al desarrollo de transistores de efecto de campo orgánico, fotovoltaica y transistores electroquímicos, que son integrales para los dispositivos electrónicos flexibles y portátiles .
Síntesis química
El this compound encuentra su uso en la síntesis química como precursor o intermedio en la preparación de compuestos orgánicos complejos. Su reactividad con varios grupos funcionales lo convierte en un valioso bloque de construcción en la síntesis orgánica .
Química de polímeros
Por último, en la química de polímeros, participa en las reacciones de ‘clic’ tiol-eno, que son esenciales para la preparación y modificación de polímeros sintéticos. Estas reacciones son cruciales para crear polímeros con funciones específicas, como hidrogel, dendrímeros y materiales biocompatibles .
Safety and Hazards
Propiedades
IUPAC Name |
cyclopentyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAITMRMJXXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584419 | |
| Record name | Cyclopentyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154733-91-2 | |
| Record name | (Triethoxysilyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154733-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentane, (triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

